molecular formula C11H15BrMgO B6337699 3,5-Dimethyl-4-methoxyphenethylmagnesium bromide, 0.5M in tetrahydrofuran CAS No. 1187169-07-8

3,5-Dimethyl-4-methoxyphenethylmagnesium bromide, 0.5M in tetrahydrofuran

Cat. No. B6337699
CAS RN: 1187169-07-8
M. Wt: 267.45 g/mol
InChI Key: JHTOMCJCAPPYIH-UHFFFAOYSA-M
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Description

“3,5-Dimethyl-4-methoxyphenethylmagnesium bromide, 0.5M in tetrahydrofuran” is a Grignard reagent . It has a linear formula of (CH3)2C6H2OCH3MgBr . The molecular weight is 239.39 . It’s a yellow to brown liquid .


Molecular Structure Analysis

The InChI key for this compound is KIYSUNNVTFBQIT-UHFFFAOYSA-M . The SMILES string representation is COc1c©cc([Mg]Br)cc1C .


Chemical Reactions Analysis

This compound is suitable for Grignard reactions . Grignard reactions are a class of organometallic chemical reactions where alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a carbonyl group in an aldehyde or ketone .


Physical And Chemical Properties Analysis

This compound has a concentration of 0.5 M in THF . It has a boiling point of 65 °C (lit.) and a density of 0.949 g/mL at 25 °C (lit.) . It’s stored at a temperature of 2-8°C . It’s soluble in water, but reacts violently with it .

Scientific Research Applications

Synthesis of Complex Organic Molecules

3,5-Dimethyl-4-methoxyphenethylmagnesium bromide is a key reagent in the synthesis of complex organic molecules. For example, it has been used in the preparation of dihydroxy-9,9′-spirobifluorenes, which are important intermediates for materials science and pharmaceutical chemistry. The reagent facilitates the introduction of methoxyphenyl groups into target molecules, showcasing its utility in constructing spirobifluorene skeletons with significant chirality and complexity (Cheng et al., 2006).

Catalysis and Material Science

In the realm of catalysis and material science, this Grignard reagent has been leveraged for the synthesis of nickel(II) and cobalt(II) complexes with potential applications in catalysis and as precursors for material synthesis. The ability to introduce methoxyphenyl groups through reactions with metal salts highlights its versatility in organometallic chemistry and the development of new catalytic systems (SAĞLAM SAĞLAM et al., 2010).

Photodynamic Therapy

The compound has found use in the synthesis of photosensitizers for photodynamic therapy, a minimally invasive therapeutic procedure that targets cancer cells. By facilitating the synthesis of zinc phthalocyanine derivatives with high singlet oxygen quantum yields, researchers have developed potential candidates for Type II photosensitizers used in cancer treatment. The remarkable photophysical properties of these synthesized compounds underline the importance of 3,5-Dimethyl-4-methoxyphenethylmagnesium bromide in advancing photodynamic therapy (Pişkin et al., 2020).

Advanced Organic Synthesis Techniques

Additionally, this reagent is instrumental in advanced organic synthesis techniques, such as the Suzuki cross-coupling reaction. It has been used to prepare bis(3,5-dimethylphenyl)borinic acid, which is then engaged in Suzuki cross-coupling to efficiently transfer aryl groups to vinyl triflates. This showcases the compound's utility in facilitating cross-coupling reactions, a cornerstone method in the construction of complex organic molecules, including pharmaceuticals and agrochemicals (Winkle and Schaab, 2001).

Safety and Hazards

This compound is highly flammable and may form explosive peroxides . It reacts violently with water . It’s suspected of causing cancer . It causes severe skin burns and eye damage,

properties

IUPAC Name

magnesium;5-ethyl-2-methoxy-1,3-dimethylbenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O.BrH.Mg/c1-5-10-6-8(2)11(12-4)9(3)7-10;;/h6-7H,1,5H2,2-4H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTOMCJCAPPYIH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C[CH2-].[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrMgO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-methoxyphenethylmagnesium bromide

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